molecular formula C10H10N2 B11750114 1-(3-Aminophenyl)cyclopropane-1-carbonitrile

1-(3-Aminophenyl)cyclopropane-1-carbonitrile

Cat. No.: B11750114
M. Wt: 158.20 g/mol
InChI Key: MYSYKVVKTGVVFC-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H10N2 It is a cyclopropane derivative with an aminophenyl group and a nitrile group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminophenyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 3-nitrophenylacetonitrile, followed by reduction of the nitro group to an amino group. The cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(3-Aminophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-cyclopropanecarbonitrile: A similar compound with a cyclopropane ring and an amino group but lacking the aromatic ring.

    3-Aminophenylacetonitrile: Contains an aminophenyl group and a nitrile group but lacks the cyclopropane ring.

Uniqueness

1-(3-Aminophenyl)cyclopropane-1-carbonitrile is unique due to the presence of both the cyclopropane ring and the aminophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1-(3-aminophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H10N2/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,12H2

InChI Key

MYSYKVVKTGVVFC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)N

Origin of Product

United States

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